molecular formula C16H14FNO4 B2555171 5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2248287-52-5

5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2555171
CAS RN: 2248287-52-5
M. Wt: 303.289
InChI Key: IJKNQSSVCSOJHE-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound. It is a fluorinated benzoic acid derivative .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 5-Fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones with benzonitrile through a lithiation reaction . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound .


Chemical Reactions Analysis

5-Fluoro-2-methylbenzoic acid reacts with saturated ketones in a bimetallic Ir/Cu catalytic reaction . The resulting 3-arylisoquinolinones exhibit antiproliferative activity against cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 5-Fluoro-2-methylbenzoic acid has an average mass of 154.138 Da and a monoisotopic mass of 154.043015 Da .

Safety and Hazards

Safety data for similar compounds suggest that they may cause skin and eye irritation and may be harmful if inhaled .

properties

IUPAC Name

5-fluoro-3-methyl-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-10-7-12(17)8-13(15(19)20)14(10)18-16(21)22-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKNQSSVCSOJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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